molecular formula C10H10N2O6 B1294602 2,4-Dinitrobenzenebutyric acid CAS No. 52120-49-7

2,4-Dinitrobenzenebutyric acid

Cat. No. B1294602
CAS RN: 52120-49-7
M. Wt: 254.2 g/mol
InChI Key: SWEYUZMSQYUAIL-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzenebutyric acid is an organic compound with the molecular formula C10H10N2O6 . It belongs to the family of nitroaromatic acids.


Synthesis Analysis

The synthesis of 2,4-Dinitrobenzenebutyric acid involves the reaction with sulfuric acid and nitric acid at 85 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrobenzenebutyric acid is represented by the IUPAC name 4-(2,4-dinitrophenyl)butanoic acid . The InChI representation is InChI=1S/C10H10N2O6/c13-10(14)3-1-2-7-4-5-8(11(15)16)6-9(7)12(17)18/h4-6H,1-3H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dinitrobenzenebutyric acid is 254.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Proteomics Research

4-(2,4-dinitrophenyl)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins. It’s particularly used in the identification and quantification of proteins and their modifications. The compound’s ability to react with amino groups under certain conditions makes it valuable for labeling peptides and proteins for analytical purposes .

Herbicide Formulation

As an analog to other dinitrophenyl compounds, 2,4-Dinitrobenzenebutyric acid may be used in the development of herbicides. Its structure is similar to that of compounds found in commercial herbicide formulations, which act by disrupting the growth patterns of weeds .

Chemical Chaperone Activity

Research into the neuroprotective effects of related compounds, such as 4-phenylbutyric acid, suggests potential applications for 4-(2,4-dinitrophenyl)butanoic acid in enhancing the efficiency of chemical chaperones. These are compounds that assist in the folding of proteins, which is crucial in preventing diseases related to protein misfolding .

Analytical Chemistry

In analytical chemistry, 2,4-Dinitrobenzenebutyric acid can be used for the separation and analysis of complex mixtures. Its properties allow it to be a standard or a reagent in chromatographic methods, aiding in the qualitative and quantitative analysis of substances .

Environmental Science

The compound’s role in environmental science could be significant, particularly in the study of soil biostimulation. It may affect the biological properties of soils, especially when combined with other biostimulants, influencing enzyme activities and microbial diversity .

Regulatory Compliance

As a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), EINECS 257-673-0 is subject to regulatory compliance. Its applications in research must adhere to guidelines for the registration, evaluation, authorization, and restriction of chemicals, ensuring safe and responsible use .

properties

IUPAC Name

4-(2,4-dinitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-10(14)3-1-2-7-4-5-8(11(15)16)6-9(7)12(17)18/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEYUZMSQYUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200131
Record name 2,4-Dinitrobenzenebutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrobenzenebutyric acid

CAS RN

52120-49-7
Record name 2,4-Dinitrobenzenebutanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitrobenzenebutyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrobenzenebutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrobenzenebutyric acid
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